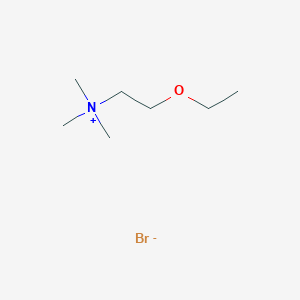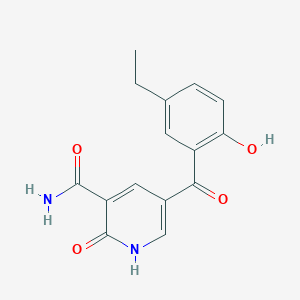![molecular formula C12H14BrN3O2S B13357331 1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)
1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of sulfonyl triazoles This compound is characterized by the presence of a bromo-substituted phenyl ring, an isopropyl group, and a sulfonyl group attached to a 1,2,4-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole typically involves multiple steps. One common approach starts with the preparation of 4-bromo-2-isopropyl-5-methylphenol, which is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the cyclization of the sulfonylated intermediate with hydrazine derivatives to form the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, such as amines and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can modify the sulfonyl group to sulfoxides or sulfides .
科学的研究の応用
1-[(4-Bromo-2-is
特性
分子式 |
C12H14BrN3O2S |
|---|---|
分子量 |
344.23 g/mol |
IUPAC名 |
1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C12H14BrN3O2S/c1-8(2)10-5-11(13)9(3)4-12(10)19(17,18)16-7-14-6-15-16/h4-8H,1-3H3 |
InChIキー |
PASCTJRLYYPBNI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13357252.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357254.png)
![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357257.png)



![2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B13357306.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)

![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)

![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)


